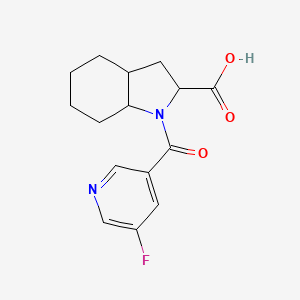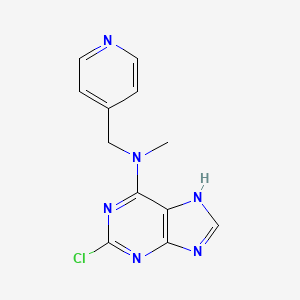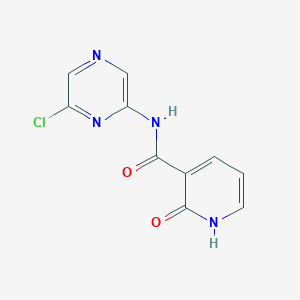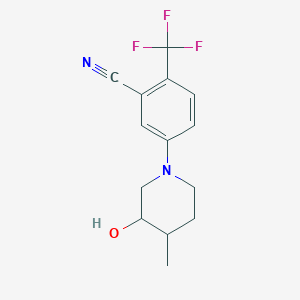![molecular formula C12H12N2OS B6632225 1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)
1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone, also known as MTE, is a compound that has been extensively studied for its potential applications in scientific research. MTE has a unique chemical structure, which makes it an interesting compound to study.
Applications De Recherche Scientifique
1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. This compound has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has also been found to induce DNA damage in cancer cells, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell growth and proliferation. This compound has also been found to have antimicrobial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone in lab experiments is its potent anticancer properties. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are a number of future directions for research on 1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone. One area of research is in the development of new cancer treatments. This compound has shown promise as a potential anticancer agent, and further research could lead to the development of new cancer drugs. Another area of research is in the development of new antibiotics. This compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, this compound is a compound that has shown promise as a potential anticancer agent and a candidate for the development of new antibiotics. Further research is needed to better understand its mechanism of action and potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone involves the condensation of 4-methyl-2-aminothiazole with 6-methyl-3-pyridinecarboxaldehyde in the presence of acetic acid. The product is then purified by recrystallization to obtain pure this compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
1-[4-methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-4-5-10(6-13-7)12-14-8(2)11(16-12)9(3)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVVGYNZIAJOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)


![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B6632186.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)

![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)
![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)

